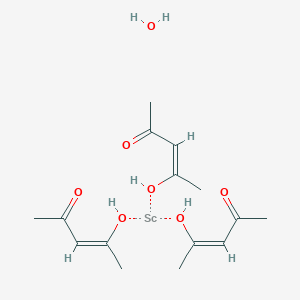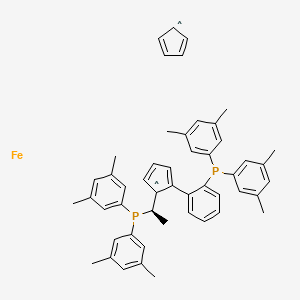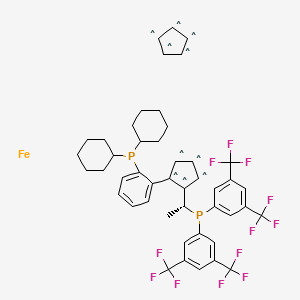
Scandium(III) acetylacetonate hydrate
Übersicht
Beschreibung
Scandium(III) acetylacetonate hydrate: is a coordination complex with the chemical formula ([CH_3COCH=C(O-)CH_3]_3Sc \cdot xH_2O). This compound is a white solid that is soluble in organic solvents such as benzene. It features scandium in the +3 oxidation state coordinated to three acetylacetonate ligands. The compound is commonly used in various scientific and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Scandium(III) acetylacetonate hydrate can be synthesized by reacting scandium nitrate with acetylacetone in the presence of ammonia. The reaction typically involves dissolving scandium nitrate in water, followed by the addition of acetylacetone and ammonia. The mixture is then stirred and heated to facilitate the formation of the coordination complex. The resulting product is filtered, washed, and dried to obtain this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product. The compound is often produced in facilities equipped with advanced chemical processing equipment to handle the synthesis and purification processes efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: Scandium(III) acetylacetonate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of scandium oxide.
Reduction: Reduction reactions can convert this compound to lower oxidation states of scandium, although such reactions are less common.
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or metal hydrides.
Substitution: Ligand exchange reactions using various donor ligands under controlled conditions.
Major Products Formed:
Oxidation: Scandium oxide.
Reduction: Lower oxidation state scandium complexes.
Substitution: New coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Scandium(III) acetylacetonate hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other scandium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Wirkmechanismus
The mechanism of action of scandium(III) acetylacetonate hydrate involves its ability to coordinate with various ligands and form stable complexes. The acetylacetonate ligands provide a chelating effect, stabilizing the scandium ion in the +3 oxidation state. This coordination chemistry allows the compound to participate in various catalytic and synthetic processes. The molecular targets and pathways involved depend on the specific application and the nature of the ligands interacting with the scandium center.
Vergleich Mit ähnlichen Verbindungen
Yttrium(III) acetylacetonate: Similar coordination complex with yttrium instead of scandium.
Lanthanum(III) acetylacetonate: Coordination complex with lanthanum.
Titanium(IV) acetylacetonate: Coordination complex with titanium in the +4 oxidation state.
Uniqueness: Scandium(III) acetylacetonate hydrate is unique due to the specific properties of scandium, such as its relatively small ionic radius and high charge density. These properties result in distinct coordination chemistry and reactivity compared to other metal acetylacetonate complexes. The compound’s ability to form stable, volatile complexes makes it particularly useful in applications such as chemical vapor deposition for thin film production .
Eigenschaften
IUPAC Name |
(Z)-4-hydroxypent-3-en-2-one;scandium;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.H2O.Sc/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;1H2;/b3*4-3-;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJCFEXGWGHRBP-KJVLTGTBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Sc] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Sc] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O7Sc | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
699012-88-9 | |
| Record name | Scandium(III) acetylacetonate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B6288894.png)



![(R)-1-[(R)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl]-ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine](/img/structure/B6288920.png)


![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide 0.25 M in Tetrahydrofuran](/img/structure/B6288939.png)



![4-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288957.png)
![[2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution](/img/structure/B6288966.png)

